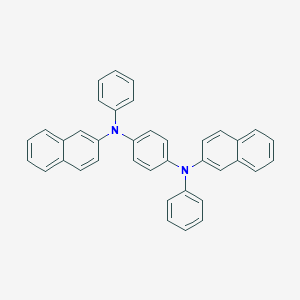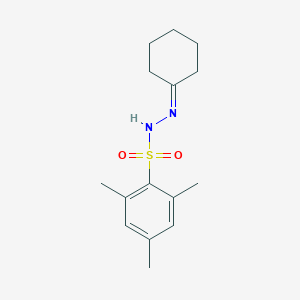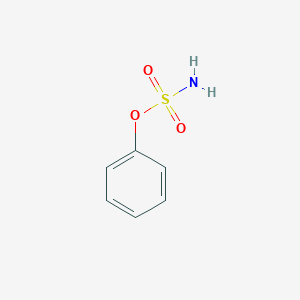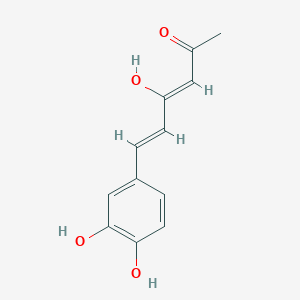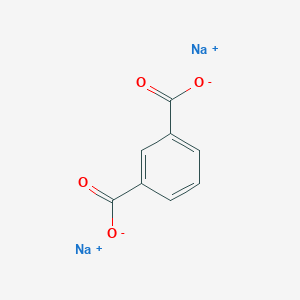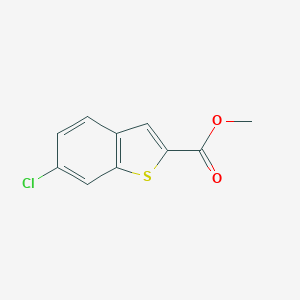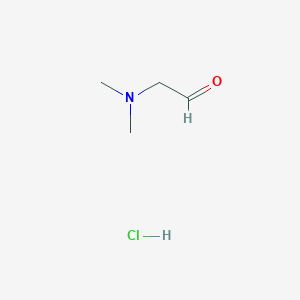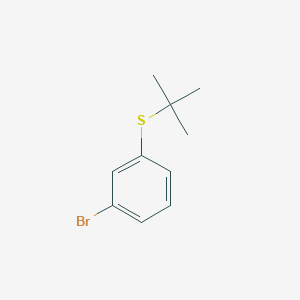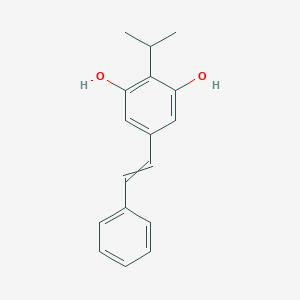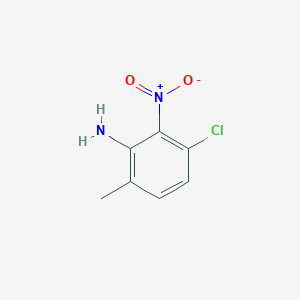
3-Chloro-6-methyl-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-methyl-2-nitroaniline is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 . It is a solid substance .
Synthesis Analysis
The synthesis of nitroanilines typically involves three steps: nitration, conversion of the nitro group to an amine, and bromination . The nitro group is meta directing, meaning it must be added first in the nitration step . A general procedure for the synthesis of nitroanilines involves the reaction of an aromatic nitro compound with ethanol and a Fe3O4 composite, followed by the addition of hydrazine hydrate .Molecular Structure Analysis
The InChI code for 3-Chloro-6-methyl-2-nitroaniline is 1S/C7H7ClN2O2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Nitro compounds are a significant class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . Nitro compounds can be prepared in several ways, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Scientific Research Applications
Synthesis of Anilines
- Application Summary: Anilines are used in a wide range of chemical reactions. The synthesis of anilines involves various precursors and substrates .
- Methods of Application: The article discusses several methods for the synthesis of anilines, including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines .
- Results or Outcomes: The synthesis of anilines is a critical process in organic chemistry due to their wide range of applications in biological and industrial contexts .
Potential for Degradation of Nitroaromatic Compounds
- Application Summary: 2-Methyl-3-nitroaniline, a compound similar to 3-Chloro-6-methyl-2-nitroaniline, has been used as a standard in studies evaluating the potential for degradation of nitroaromatic compounds by indigenous microorganisms .
- Methods of Application: This involves exposing nitroaromatic compounds to certain microorganisms and observing the rate and extent of degradation .
- Results or Outcomes: The results of these studies can provide valuable information about the potential for bioremediation of nitroaromatic pollutants .
Use as a Standard in Environmental Studies
- Application Summary: 2-Methyl-3-nitroaniline, a compound similar to 3-Chloro-6-methyl-2-nitroaniline, has been used as a standard in studies evaluating the potential for degradation of nitroaromatic compounds by indigenous microorganisms .
- Methods of Application: This involves exposing nitroaromatic compounds to certain microorganisms and observing the rate and extent of degradation .
- Results or Outcomes: The results of these studies can provide valuable information about the potential for bioremediation of nitroaromatic pollutants .
Use as a Standard in Environmental Studies
- Application Summary: 2-Methyl-3-nitroaniline, a compound similar to 3-Chloro-6-methyl-2-nitroaniline, has been used as a standard in studies evaluating the potential for degradation of nitroaromatic compounds by indigenous microorganisms .
- Methods of Application: This involves exposing nitroaromatic compounds to certain microorganisms and observing the rate and extent of degradation .
- Results or Outcomes: The results of these studies can provide valuable information about the potential for bioremediation of nitroaromatic pollutants .
Use in Material Science
- Application Summary: Mechanical shearing of crystals of a polymorph with a layered structure may be used to separate them from harder crystals of a visually indistinguishable polymorph that resist such shearing .
- Methods of Application: This involves the mechanical shearing of crystals of a polymorph with a layered structure .
- Results or Outcomes: The results of these studies can provide valuable information about the potential for material science applications .
Safety And Hazards
properties
IUPAC Name |
3-chloro-6-methyl-2-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-2-3-5(8)7(6(4)9)10(11)12/h2-3H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUCSJAKXOTDCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303146 |
Source


|
| Record name | 3-chloro-6-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-methyl-2-nitroaniline | |
CAS RN |
13852-53-4 |
Source


|
| Record name | 13852-53-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156950 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-6-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B173144.png)
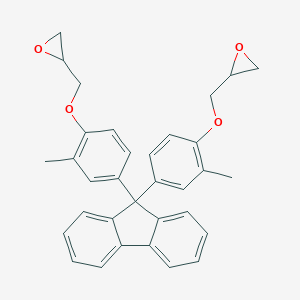
![3-Methyl-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B173150.png)
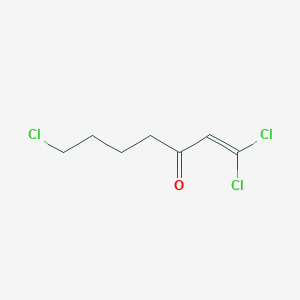
![1-[4-(Triisopropylsilyl)oxylp henyl]-2-(4-hydroxy-4-pheny1piperidino)-1-propanone](/img/structure/B173157.png)
